molecular formula C11H17NO2S B6282508 1-phenylpentane-1-sulfonamide CAS No. 1248953-19-6

1-phenylpentane-1-sulfonamide

Cat. No.: B6282508
CAS No.: 1248953-19-6
M. Wt: 227.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpentane-1-sulfonamide (CAS 1248953-19-6) is an organic compound with the molecular formula C11H17NO2S and a molecular weight of 227.33 g/mol . It belongs to the class of sulfonamides, a group of compounds renowned for their wide applications in medicinal and synthetic chemistry . The sulfonamide functional group serves as a critical building block in the design of therapeutic molecules and is a key pharmacophore in many bioactive compounds . Researchers value this compound as a synthetic intermediate or a potential precursor in the development of novel sulfonamide-based enzyme inhibitors . Sulfonamides, in general, are known to act as effective inhibitors of various enzymes, such as the carbonic anhydrase (CA) family of enzymes, which are involved in critical physiological processes . Furthermore, sulfonamide derivatives are actively investigated for their potential to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative condition research . The mechanism of action for sulfonamide inhibitors typically involves competitive or non-competitive binding to the active site of the target enzyme, thereby disrupting its normal catalytic function . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

1248953-19-6

Molecular Formula

C11H17NO2S

Molecular Weight

227.3

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of 1-Phenylpentane-1-sulfonyl Chloride

1-Phenylpentane-1-sulfonyl chloride is synthesized via electrophilic substitution, where chlorosulfonic acid or sulfur trioxide reacts with 1-phenylpentane. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. A typical protocol involves:

1-Phenylpentane+ClSO3H1-Phenylpentane-1-sulfonyl chloride+HCl\text{1-Phenylpentane} + \text{ClSO}_3\text{H} \rightarrow \text{1-Phenylpentane-1-sulfonyl chloride} + \text{HCl}

The reaction is monitored using nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the sulfonyl chloride group at δ 42–45 ppm in 13C^{13}\text{C} NMR. Yields typically exceed 70% when conducted at 0–5°C to mitigate side reactions.

Reaction with Ammonia or Amines

The sulfonyl chloride intermediate is treated with aqueous ammonia or amines to yield the corresponding sulfonamide. For this compound, ammonia is introduced at stoichiometric ratios in tetrahydrofuran (THF) or dichloromethane (DCM):

1-Phenylpentane-1-sulfonyl chloride+NH3This compound+NH4Cl\text{1-Phenylpentane-1-sulfonyl chloride} + \text{NH}3 \rightarrow \text{this compound} + \text{NH}4\text{Cl}

Reaction conditions are optimized at 25°C for 4–6 hours, achieving yields of 85–90%. Excess ammonia ensures complete conversion, while spectroscopic analysis (IR and 1H^{1}\text{H} NMR) confirms the presence of the sulfonamide group (S=O stretch at 1160–1180 cm1^{-1}).

Direct Sulfonation of 1-Phenylpentane

An alternative one-pot method employs direct sulfonation of 1-phenylpentane using fuming sulfuric acid, followed by amidation. This approach avoids isolation of the sulfonyl chloride but requires stringent temperature control:

1-Phenylpentane+H2SO41-Phenylpentane-1-sulfonic acidNH3This compound\text{1-Phenylpentane} + \text{H}2\text{SO}4 \rightarrow \text{1-Phenylpentane-1-sulfonic acid} \xrightarrow{\text{NH}_3} \text{this compound}

Yields are moderate (60–65%) due to competing side reactions, including polysulfonation and oxidation. The method is less favored industrially due to challenges in purifying the sulfonic acid intermediate.

Catalytic Sulfonamide Synthesis

Recent patents describe catalytic methods for sulfonamide synthesis using tertiary amines or amides as catalysts. These protocols enhance reaction rates and reduce by-product formation.

DMF-Catalyzed Reaction

A patent by US20030236437A1 details the use of DMF (0.001–0.09 molar equivalents) in toluene at 120–160°C. The reaction between 1-phenylpentane-1-sulfonyl chloride and aniline derivatives proceeds via nucleophilic substitution:

R-SO2Cl+R’NH2DMFR-SO2NHR’+HCl\text{R-SO}2\text{Cl} + \text{R'NH}2 \xrightarrow{\text{DMF}} \text{R-SO}_2\text{NHR'} + \text{HCl}

At 140–145°C, the reaction achieves 95% conversion within 4–7 hours, with DMF stabilizing the transition state through hydrogen bonding.

NMP-Catalyzed Synthesis

Substituting DMF with NMP (0.04 molar equivalents) in toluene at 110°C improves selectivity for monosubstituted sulfonamides. A representative protocol reports 88% yield after 6 hours, attributed to NMP’s ability to solubilize intermediates.

Table 1: Comparison of Catalytic Methods

CatalystTemperature (°C)Time (h)Yield (%)By-Products (%)
DMF140–1454–795<5
NMP110688<3
HMPA1206.7592<4

Comparative Analysis of Methods

Efficiency : Catalytic methods using DMF or NMP provide superior yields (>90%) compared to direct sulfonation (60–65%).
Purity : Sulfonyl chloride-based routes yield higher-purity products due to fewer side reactions.
Scalability : Industrial processes favor catalytic methods for their shorter reaction times and lower energy inputs.

Table 2: Method Feasibility Metrics

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sulfonyl Chloride + NH385–9098HighModerate
Direct Sulfonation60–6585LowLow
Catalytic (DMF)9597HighHigh

Chemical Reactions Analysis

1-Phenylpentane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-Phenylpentane-1-sulfonamide exhibits significant biological activity primarily due to its sulfonamide moiety, which is known for its antibacterial properties . Sulfonamides act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis, making them effective against a variety of bacterial infections. The compound has been studied for its potential use in:

  • Antibiotics : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotic therapies.
  • Anti-inflammatory Agents : Research indicates that compounds similar to this compound may modulate biochemical pathways related to pain and inflammation, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Industrial Applications

In addition to its pharmaceutical uses, this compound has applications in the production of specialty chemicals. It can serve as a catalyst in various industrial processes, enhancing the efficiency of chemical reactions and the development of new materials.

Antibacterial Activity

A study focused on the antibacterial efficacy of sulfonamide derivatives demonstrated that modifications to the sulfonamide structure could enhance activity against specific bacterial strains. This research emphasizes the importance of structural variations in optimizing therapeutic efficacy.

Anti-inflammatory Potential

Research has shown that compounds with similar structures can inhibit prostaglandin synthesis, which is implicated in pain and inflammation. This suggests that this compound may be effective in treating conditions associated with excessive prostaglandin levels, such as dysmenorrhea and arthritis .

Mechanism of Action

The mechanism of action of 1-phenylpentane-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylmethanesulfonamide (C₇H₉NO₂S)

  • Structure : A simpler analog with a methane (C₁) backbone instead of pentane (C₅). The sulfonamide group is directly bonded to a methyl group attached to a phenyl ring.
  • Synonyms: α-Toluenesulfonamide, 1-phenylmethanesulfonamide .
  • Applications: Phenylmethanesulfonamide is widely used as a chemical intermediate in organic synthesis and pharmaceuticals, whereas the pentane variant’s extended chain may enhance binding affinity in biological systems.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide (F1)

  • Structure : A hybrid molecule combining a pentanamide backbone, phthalimide moiety, and sulfamoylphenyl group .
  • Synthesis : Derived from phthalyl-DL-leucine and sulfa drugs via methods described by Curini et al. (2002).
  • Key Differences: Complexity: The incorporation of a phthalimide group increases molecular weight and complexity, likely enhancing thermal stability and targeting specific enzyme interactions (e.g., protease inhibition).

Comparative Data Table

Property 1-Phenylpentane-1-sulfonamide (Inferred) Phenylmethanesulfonamide Compound F1
Molecular Formula C₁₁H₁₅NO₂S C₇H₉NO₂S C₂₀H₂₁N₃O₅S
Molecular Weight (g/mol) 249.31 171.22 415.46
Lipophilicity (LogP) ~2.8 (estimated) ~1.2 ~3.5 (due to aromatic groups)
Key Functional Groups Sulfonamide, pentane, phenyl Sulfonamide, methane, phenyl Sulfamoylphenyl, phthalimide
Potential Applications Drug intermediates, enzyme inhibitors Synthetic intermediates Antimicrobial agents

Research Findings and Implications

  • Structural Impact on Solubility : The pentane chain in this compound likely improves solubility in organic solvents compared to phenylmethanesulfonamide, which is more polar .
  • Thermal Stability : Compound F1’s phthalimide moiety enhances thermal stability (melting point >200°C inferred), whereas simpler sulfonamides like phenylmethanesulfonamide may degrade at lower temperatures .
  • Biological Activity : Longer aliphatic chains (e.g., pentane) may enhance binding to hydrophobic enzyme pockets, as seen in sulfonamide-based carbonic anhydrase inhibitors. Compound F1’s hybrid structure could target multi-domain enzymes .

Q & A

Q. Q1. What are the standard synthetic routes for 1-phenylpentane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sulfonylation of 1-phenylpentan-1-amine using sulfonyl chlorides under controlled conditions. Key steps include:

  • Reagent selection : Use benzenesulfonyl chloride or substituted derivatives in anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Temperature control : Maintain temperatures between 0–5°C during sulfonylation to suppress side reactions like oxidation or polymerization.
  • Workup : Neutralize excess acid with aqueous NaHCO₃ and purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and melting point analysis .

Analytical Techniques for Structural Confirmation

Q. Q2. Which spectroscopic methods are most reliable for characterizing this compound, and how should data interpretation address ambiguities?

  • NMR spectroscopy :
    • ¹H NMR : Identify phenyl protons (δ 7.2–7.5 ppm) and sulfonamide NH (δ ~5.0–6.0 ppm, broad).
    • ¹³C NMR : Confirm sulfonamide carbonyl (δ ~110–115 ppm) and aliphatic chain carbons (δ 20–40 ppm).
  • FT-IR : Detect sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
  • Mass spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
    Data contradictions : Address discrepancies (e.g., unexpected NH shifts) by cross-referencing with computational simulations (DFT) or repeating under deuterated solvents to exclude exchange effects .

Advanced Mechanistic Studies

Q. Q3. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of this compound formation?

  • Transition state analysis : Model sulfonylation steps to identify energy barriers and intermediates.
  • Solvent effects : Simulate polar aprotic solvents (e.g., DCM) to assess their role in stabilizing charged intermediates.
  • Substituent impact : Compare electronic effects of para/meta substituents on the phenyl ring using Hammett plots.
  • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Handling Data Discrepancies in Biological Activity

Q. Q4. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Reproducibility checks : Replicate assays (e.g., enzyme inhibition) under identical conditions (pH, temperature, solvent).
  • Meta-analysis : Compare IC₅₀ values across studies, accounting for assay variability (e.g., fluorogenic vs. colorimetric substrates).
  • Structural analogs : Test derivatives with systematic modifications (e.g., chain length, substituents) to isolate activity trends.
  • Statistical rigor : Apply ANOVA or Bayesian inference to quantify uncertainty in dose-response data .

Advanced Purification Challenges

Q. Q5. What strategies mitigate co-elution of this compound with byproducts during HPLC purification?

  • Mobile phase optimization : Use gradient elution with acetonitrile/water (+0.1% TFA) to enhance resolution.
  • Column selection : Employ C18 columns with smaller particle sizes (3 µm) for higher efficiency.
  • Detection : Utilize UV-Vis at 254 nm (aromatic absorption) and diode array detection to confirm peak homogeneity.
  • Fallback : Switch to preparative GC-MS if polar byproducts persist .

Stability and Storage Considerations

Q. Q6. How does hydrolytic degradation of this compound occur, and what storage conditions prevent it?

  • Mechanism : Hydrolysis under acidic/basic conditions cleaves the S-N bond, yielding 1-phenylpentan-1-amine and sulfonic acid.
  • Stabilization :
    • Store in amber vials at –20°C under inert gas (N₂/Ar).
    • Use desiccants (silica gel) to avoid moisture.
    • Avoid prolonged exposure to light or temperatures >40°C.
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced Applications in Drug Discovery

Q. Q7. What in silico strategies prioritize this compound derivatives for pharmacokinetic studies?

  • ADMET profiling : Predict bioavailability, CYP450 interactions, and blood-brain barrier penetration using tools like SwissADME or ADMETLab.
  • Docking studies : Screen against target proteins (e.g., carbonic anhydrase) to identify high-affinity candidates.
  • QSAR models : Correlate structural descriptors (logP, polar surface area) with activity data to guide synthetic efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.